N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
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Overview
Description
N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a chlorophenyl group, and a methoxypyridinyl moiety, making it a unique molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the attachment of the methoxypyridinyl moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide include other piperazine derivatives with different substituents on the phenyl and pyridinyl rings.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c1-25-15-10-12(6-7-19-15)22-9-8-21(11-16(22)23)17(24)20-14-5-3-2-4-13(14)18/h2-7,10H,8-9,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDSICGXMPNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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